Urea, 1-(2-ethoxyethyl)-3-(1-naphthyl)-
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Overview
Description
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyethyl group and a naphthyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-ethoxyethylamine to yield the final product. The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: The major products include naphthoquinones and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products are substituted ureas with different alkyl or aryl groups.
Scientific Research Applications
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3-(1-naphthyl)urea
- 1-(2-Ethoxyethyl)-3-(2-naphthyl)urea
- 1-(2-Ethoxyethyl)-3-(1-phenyl)urea
Uniqueness
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea is unique due to the presence of both the ethoxyethyl and naphthyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
102613-30-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-11-10-16-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H2,16,17,18) |
InChI Key |
YONJBXOHOPGKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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